molecular formula C7H15NO2 B1615688 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol CAS No. 2424-05-7

2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol

Cat. No. B1615688
CAS RN: 2424-05-7
M. Wt: 145.2 g/mol
InChI Key: ZAYJKJNSENNBGW-UHFFFAOYSA-N
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Patent
US04436664

Procedure details

A one liter, 3-necked, round bottomed flask, equipped with mechanical stirrer, dry ice condenser, thermometer and addition funnel (mounted atop condenser), was charged with diethanolamine (210.3 g, 2.0 mol). Finely ground sodium carbonate (17 g, 1.1 mol) was added to the flask. The amine was heated and stirred at 80° and the sodium carbonate dissolved. Allyl chloride (168.3 g, 2.2 mol) was added dropwise while keeping the reflux rate low and the temperature between 100° and 110° C. for between 2 and 3 hours. Stirring was continued at about 100° for 12 hours. The reaction mixture was allowed to cool and then diluted with dichloromethane (500 mL). The reaction mixture was then filtered. The residual salts in the reaction vessel were slurried with dichloromethane and filtered and finally all the salts were rinsed again with dichloromethane. The solvent was evaporated under reduced pressure to yield N-allyldiethanolamine (297.7 g, 102%) as a clear yellow oil. After cooling there was additional salt precipitation although the weight recorded was 297 g. Gas chromatographic analysis indicated that the product was approximately 90% pure. Distillation of the nearly pure material was conducted using a simple distillation head. Product boiling between 96° and 100° at 0.05 mL was collected affording 238 g (82% of the pure product):
Quantity
210.3 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
168.3 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].C(=O)([O-])[O-].[Na+].[Na+].[CH2:14](Cl)[CH:15]=[CH2:16]>ClCCl>[CH2:16]([N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])[CH:15]=[CH2:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
210.3 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
168.3 g
Type
reactant
Smiles
C(C=C)Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter, 3-necked, round bottomed flask, equipped with mechanical stirrer, dry ice condenser
ADDITION
Type
ADDITION
Details
thermometer and addition funnel (mounted atop condenser)
WAIT
Type
WAIT
Details
the temperature between 100° and 110° C. for between 2 and 3 hours
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
finally all the salts were rinsed again with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C=C)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 297.7 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.